molecular formula C18H25NO2 B6008432 (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine

(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine

Cat. No. B6008432
M. Wt: 287.4 g/mol
InChI Key: RQPLORRRKHLIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine, also known as 2C-B, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, it has gained popularity as a recreational drug due to its hallucinogenic properties. However, it has also been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine may alter the activity of certain brain regions, leading to changes in perception and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine include changes in heart rate, blood pressure, and body temperature. It also affects the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. These changes can lead to altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine has several advantages for use in lab experiments, including its rapid onset of action and short duration of effect. This allows for precise control over the timing and duration of the experiment. However, it also has limitations, such as the potential for adverse effects and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine. One area of interest is its potential use in the treatment of mental health disorders, particularly depression, anxiety, and PTSD. Another area of interest is its effects on brain function and cognition, which could provide insights into the underlying mechanisms of these disorders. Additionally, further research is needed to fully understand the potential risks and benefits of (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine and to develop safe and effective methods for its use.

Synthesis Methods

The synthesis of (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with 2,6-dimethylbromobenzene to form the final product, (3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine. The process requires a high level of expertise and should only be attempted by trained professionals.

Scientific Research Applications

(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a rapid onset of action and a relatively short duration of effect, making it a promising candidate for use in psychotherapy.

properties

IUPAC Name

N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-18(2)13-6-5-12(17(18)7-13)11-19-14-8-15(20-3)10-16(9-14)21-4/h5,8-10,13,17,19H,6-7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPLORRRKHLIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CNC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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